4-Hydroxypentanal
Overview
Description
4-Hydroxypentanal is an organic compound with the molecular formula C5H10O2. It is a member of the aldehyde family, characterized by the presence of both an aldehyde group (-CHO) and a hydroxyl group (-OH) on the fourth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxypentanal can be synthesized through several methods. One common method involves the acid treatment of 3,4-dihydro-2H-pyran (DHP) with concentrated hydrochloric acid in water. The reaction is carried out by adding DHP dropwise to the acid solution, resulting in the formation of this compound . The reaction conditions include maintaining the temperature between 21°C and 38°C and adjusting the pH to 10.5 using a 20% aqueous solution of sodium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxyvaleric acid.
Reduction: 4-Hydroxypentanol.
Substitution: Various ethers and esters depending on the substituent introduced.
Scientific Research Applications
4-Hydroxypentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block in the study of metabolic pathways and enzyme reactions.
Medicine: Research into its potential therapeutic effects and its role in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-hydroxypentanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutanal: Similar structure but with one less carbon atom.
4-Hydroxyhexanal: Similar structure but with one more carbon atom.
4-Hydroxyvaleric acid: The oxidized form of 4-hydroxypentanal.
Uniqueness
This compound is unique due to its specific combination of functional groups and carbon chain length, which confer distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
4-hydroxypentanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h4-5,7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZMJAMTNAAZQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963248 | |
Record name | 4-Hydroxypentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44601-24-3 | |
Record name | Pentanal, 4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044601243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxypentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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